molecular formula C19H19FN4O3 B1243746 Brivanib

Brivanib

Katalognummer: B1243746
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: WCWUXEGQKLTGDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Brivanib involves multiple steps, starting with the preparation of the indole and pyrrolo[2,1-f][1,2,4]triazinyl intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Brivanib has been primarily studied in the context of HCC but has also shown potential in other malignancies. Below are key findings from notable clinical trials:

Hepatocellular Carcinoma (HCC)

  • Phase II Trials : Studies have evaluated this compound as both a first-line and second-line treatment for advanced HCC. In a phase II trial, this compound was administered at 800 mg daily to patients who had failed prior antiangiogenic treatments. The results indicated:
    • Overall Survival (OS) : Median OS was approximately 9.79 months.
    • Tumor Response Rate : Partial responses were observed in 4.3% of patients, with stable disease in 41.3% .
  • Phase III Trials : The BRISK-PS study compared this compound with placebo in patients previously treated with sorafenib. The outcomes showed:
    • Median OS : 9.4 months for this compound versus 8.2 months for placebo, indicating no significant improvement in OS but a better time to progression (TTP) of 4.2 months versus 2.7 months for placebo .

Combination Therapies

This compound is being explored in combination with other treatments:

  • Transarterial Chemoembolization (TACE) : A phase III trial is assessing the efficacy of this compound as an adjuvant therapy alongside TACE in HCC patients .
  • Chemotherapy Regimens : Investigations into the combination of this compound with cytotoxic agents like oxaliplatin have been initiated, although some studies were prematurely closed due to recruitment challenges .

Other Tumor Types

This compound's application extends beyond HCC:

  • A randomized discontinuation trial evaluated its efficacy across multiple tumor types, including soft-tissue sarcomas and non-small-cell lung cancer. The study aimed to correlate FGF2 expression levels with treatment efficacy .

Safety Profile

This compound has generally been well-tolerated, though adverse effects have been reported:

  • Common side effects include fatigue, decreased appetite, nausea, diarrhea, and hypertension .
  • Serious adverse events led to discontinuation in a subset of patients but were manageable overall.

Summary Table of Clinical Findings

Study TypeTreatment RegimenMedian OSTumor Response RateCommon Adverse Events
Phase IIThis compound 800 mg daily9.79 months4.3%Fatigue, nausea, diarrhea
Phase IIIThis compound vs Placebo9.4 monthsNot applicableHypertension, fatigue
Combination TrialThis compound + TACEOngoingNot yet reportedTo be determined

Eigenschaften

IUPAC Name

1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUXEGQKLTGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brivanib
Reactant of Route 2
Reactant of Route 2
Brivanib
Reactant of Route 3
Brivanib
Reactant of Route 4
Brivanib
Reactant of Route 5
Brivanib
Reactant of Route 6
Reactant of Route 6
Brivanib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.